molecular formula C9H14N2O3S B14857396 N-(2-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide

N-(2-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide

Cat. No.: B14857396
M. Wt: 230.29 g/mol
InChI Key: FQVYHGBVNCYQAP-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. This particular compound is characterized by the presence of a dimethylamino group, a hydroxy group, and a methanesulfonamide group attached to a phenyl ring.

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

N-[2-(dimethylamino)-5-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-11(2)9-5-4-7(12)6-8(9)10-15(3,13)14/h4-6,10,12H,1-3H3

InChI Key

FQVYHGBVNCYQAP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)O)NS(=O)(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonyl chlorides and other sulfonyl derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The presence of the dimethylamino and hydroxy groups enhances its binding affinity to target molecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Dimethylamino)-5-hydroxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

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